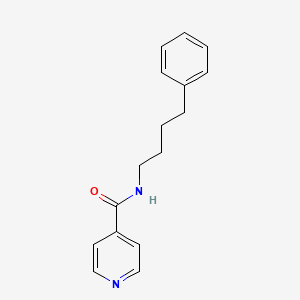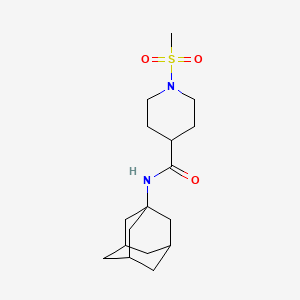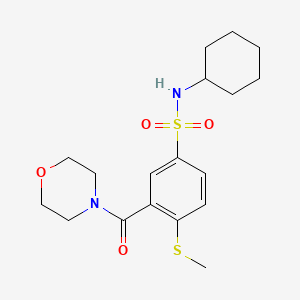![molecular formula C14H12F3N3 B4835466 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B4835466.png)
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile
Overview
Description
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an amino group, two methyl groups, a trifluoromethyl-substituted phenyl ring, and a nitrile group attached to the pyrrole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step involves the coupling of the pyrrole ring with a trifluoromethyl-substituted benzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amination and Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones
Reduction: Amines or other reduced forms of the compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and nitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-amino-4,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the phenyl ring in 2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3/c1-8-9(2)20(13(19)12(8)7-18)11-5-3-4-10(6-11)14(15,16)17/h3-6H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEWVMHXDORJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4835389.png)
![METHYL 3-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-1,5-DIMETHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE](/img/structure/B4835394.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4835401.png)
![ethyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4835408.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4835417.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4835431.png)
![N-[(4-chlorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4835438.png)
![N-[2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]thiophene-2-carboxamide](/img/structure/B4835459.png)
![2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4835463.png)

![4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4835473.png)


![N-[3-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4835493.png)
